Cas no 2227664-13-1 ((2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol)

(2S)-1-(4-Nitro-1H-pyrazol-3-yl)propan-2-ol is a chiral nitro-substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its stereospecific (S)-configuration at the propan-2-ol moiety enhances selectivity in chiral synthesis, making it a valuable intermediate for bioactive compound development. The nitro group at the 4-position of the pyrazole ring offers reactivity for further functionalization, such as reduction or nucleophilic substitution. This compound exhibits moderate stability under standard conditions, facilitating handling in synthetic workflows. Its structural features may contribute to interactions with biological targets, particularly in enzyme inhibition studies. The product is typically supplied with high purity, ensuring reproducibility in research applications.
(2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol structure
2227664-13-1 structure
Product name:(2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol
CAS No:2227664-13-1
MF:C6H9N3O3
Molecular Weight:171.153960943222
CID:6307940
PubChem ID:165702534

(2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • (2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol
    • EN300-1792741
    • 2227664-13-1
    • インチ: 1S/C6H9N3O3/c1-4(10)2-5-6(9(11)12)3-7-8-5/h3-4,10H,2H2,1H3,(H,7,8)/t4-/m0/s1
    • InChIKey: WQTQHPJBPBNFIK-BYPYZUCNSA-N
    • SMILES: O[C@@H](C)CC1=C(C=NN1)[N+](=O)[O-]

計算された属性

  • 精确分子量: 171.06439116g/mol
  • 同位素质量: 171.06439116g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.1
  • トポロジー分子極性表面積: 94.7Ų

(2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1792741-1.0g
(2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol
2227664-13-1
1g
$1829.0 2023-06-02
Enamine
EN300-1792741-0.1g
(2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol
2227664-13-1
0.1g
$1610.0 2023-09-19
Enamine
EN300-1792741-5.0g
(2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol
2227664-13-1
5g
$5304.0 2023-06-02
Enamine
EN300-1792741-1g
(2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol
2227664-13-1
1g
$1829.0 2023-09-19
Enamine
EN300-1792741-10.0g
(2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol
2227664-13-1
10g
$7866.0 2023-06-02
Enamine
EN300-1792741-0.5g
(2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol
2227664-13-1
0.5g
$1757.0 2023-09-19
Enamine
EN300-1792741-0.25g
(2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol
2227664-13-1
0.25g
$1683.0 2023-09-19
Enamine
EN300-1792741-2.5g
(2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol
2227664-13-1
2.5g
$3585.0 2023-09-19
Enamine
EN300-1792741-10g
(2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol
2227664-13-1
10g
$7866.0 2023-09-19
Enamine
EN300-1792741-0.05g
(2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol
2227664-13-1
0.05g
$1537.0 2023-09-19

(2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol 関連文献

(2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-olに関する追加情報

Comprehensive Overview of (2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol (CAS No. 2227664-13-1)

The compound (2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol, identified by its CAS number 2227664-13-1, is a chiral nitro-substituted pyrazole derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the nitro group and the propan-2-ol moiety, make it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and metabolic disorders.

In recent years, the demand for chiral building blocks like (2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol has surged, driven by the growing emphasis on enantioselective synthesis in medicinal chemistry. The compound's pyrazole core is a privileged scaffold in drug design, often associated with antimicrobial, anticancer, and anti-inflammatory properties. This aligns with current trends in AI-driven drug discovery, where computational models prioritize structurally diverse fragments for high-throughput screening.

The synthesis of CAS 2227664-13-1 typically involves asymmetric reduction or resolution techniques to achieve the desired (2S) configuration, a process critical for maintaining stereochemical purity in final APIs. Analytical methods such as HPLC and chiral chromatography are essential for quality control, reflecting industry standards for GMP-compliant intermediates. These protocols address common search queries like "how to validate chiral purity in synthetic intermediates" or "best practices for nitro-pyrazole handling."

From an environmental perspective, the 4-nitro-1H-pyrazole moiety in this compound has been studied for biodegradability under OECD guidelines, responding to sustainability concerns in chemical manufacturing. This aspect resonates with the green chemistry movement, where researchers frequently search for "eco-friendly heterocyclic synthesis" or "nitro group reduction alternatives." The compound's stability profile also makes it suitable for flow chemistry applications, a hot topic in process optimization forums.

In material science, derivatives of (2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol have shown promise as ligands for metal-organic frameworks (MOFs), addressing searches like "pyrazole-based MOF design." Its electron-withdrawing nitro group enhances coordination versatility, while the hydroxyl group facilitates functionalization – key considerations for researchers exploring "tailorable hybrid materials" or "catalytic scaffold design."

Regulatory databases classify CAS 2227664-13-1 as a research-grade chemical without significant restrictions, though proper laboratory safety protocols must be followed due to its nitroaromatic character. This balances accessibility for academic institutions with responsible use, a frequent discussion point in "chemical procurement best practices" online threads. The compound's commercial availability through specialty suppliers meets demand from teams working on fragment-based drug discovery or click chemistry applications.

Emerging studies suggest potential utility of this scaffold in proteolysis-targeting chimeras (PROTACs), particularly for E3 ligase recruitment. This connects to trending searches about "heterobifunctional degrader design" and "pyrazole warheads in targeted protein degradation." The stereocenter at the propan-2-ol position offers spatial control for optimizing ternary complex formation, a critical factor in next-generation therapeutics development.

Analytical characterization of (2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol typically includes comprehensive NMR studies (1H, 13C, 15N) to confirm regiochemistry and stereointegrity, along with HRMS validation. These details address frequent queries from synthetic chemists regarding "nitro-pyrazole spectral interpretation" or "chiral alcohol confirmation methods." The compound's crystalline nature also facilitates X-ray diffraction analysis, supporting structure-activity relationship studies.

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